Halogen and Methyl Substitution Pattern: A Tri-Substituted Phenyl Core for Modulated Reactivity
The target compound possesses a 2,4,5-trisubstituted phenyl ring bearing a fluoro group at the 2-position, a methyl group at the 4-position, and a chloro group at the 5-position . This specific substitution pattern is a key differentiator from simpler analogs. In comparison, the widely used building block 4-methylphenylboronic acid (CAS 5720-05-8) has only a single methyl substituent , while 2-fluoro-4-methylphenylboronic acid (CAS 170981-26-7) lacks the 5-chloro substituent . The presence of both electron-withdrawing (F, Cl) and electron-donating (CH3) groups on the same aryl ring creates a unique electronic profile that can be exploited to tune the reactivity of the boronic acid in cross-coupling reactions and to install three distinct functional handles into a single molecular scaffold.
| Evidence Dimension | Phenyl ring substitution pattern |
|---|---|
| Target Compound Data | 2-fluoro, 4-methyl, 5-chloro trisubstituted phenyl |
| Comparator Or Baseline | 4-methylphenylboronic acid (mono-substituted) and 2-fluoro-4-methylphenylboronic acid (di-substituted) |
| Quantified Difference | Trisubstituted vs. mono- or di-substituted aromatic core |
| Conditions | Structural analysis by NMR, MS, and elemental analysis |
Why This Matters
This specific substitution pattern provides a unique steric and electronic environment for cross-coupling, enabling the synthesis of target molecules with a precise, predefined arrangement of functional groups not achievable with simpler boronic acids.
